5-Fluoro-2-(1-naphthyloxy)aniline
Overview
Description
5-Fluoro-2-(1-naphthyloxy)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C16H12FNO and a molecular weight of 253.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyl group (a type of aromatic hydrocarbon) linked to an aniline group (an aromatic amine) via an ether bond, with a fluorine atom attached to the aniline group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 253.27 and a molecular formula of C16H12FNO .Scientific Research Applications
1. Catalytic Activity and Synthesis
5-Fluoro-2-(1-naphthyloxy)aniline derivatives have been studied for their reactivity in synthesis processes. The catalytic activity of certain catalysts on the addition of methoxy- and fluoroanilines with 1,4-naphthoquinone was investigated, producing methoxy- and fluoro-substituted 2-(anilino)-1,4-naphthoquinones. The reaction showed a dependency on catalysts like Lewis acids and Bronsted acid/oxidant mixtures, with microwaves also influencing the reaction conditions. The study also delved into the impact of fluorine substitution on redox and NMR properties of the compounds (Leyva et al., 2015).
2. Drug Delivery Systems
The potential of this compound in drug delivery systems was explored, particularly focusing on pH-responsive systems. A system composed of N-(propyl)aniline modified mesoporous silica nanoparticles and β-cyclodextrin was studied for the co-adsorption and co-release of 5-fluorouracil and naproxen. The design showed a responsive release based on pH levels, with efficient drug release in slightly acidic mediums, a feature beneficial for targeted drug delivery in tumor-affected areas (Beňová et al., 2021).
3. Photophysical and Fluorescent Applications
The compound's photophysical properties have been examined for applications in fluorescence. For instance, modifications of naphthalene diimide (NDI) with this compound derivatives resulted in the development of photochemically stable, fluorescent molecules. These molecules demonstrated the ability to form gels with certain solvents and were used to develop fluorescent films sensitive to aniline vapor. The instantaneous and fully reversible response of these films showcases the potential of this compound derivatives in developing high-performance fluorescent sensing films (Fan et al., 2016).
4. Application in Anion Sensors
Compounds derived from this compound were designed as fluorescent anion sensors. The study focused on thiourea-based molecules designed on the fluorophore-spacer-receptor principle. These sensors demonstrated bidirectional photoinduced electron transfer (PET) sensing upon the recognition of biologically relevant anions. The design of these sensors and their photophysical properties pave the way for applications in detecting and analyzing various anions (Veale et al., 2009).
Properties
IUPAC Name |
5-fluoro-2-naphthalen-1-yloxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-12-8-9-16(14(18)10-12)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,18H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAVCKBTSWIFOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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